molecular formula C11H11NO B2532996 Spiro[cyclobutane-1,3'-indolin]-2'-one CAS No. 103490-52-4

Spiro[cyclobutane-1,3'-indolin]-2'-one

Cat. No.: B2532996
CAS No.: 103490-52-4
M. Wt: 173.215
InChI Key: ODQBPEFJSDUTNI-UHFFFAOYSA-N
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Description

Spiro[cyclobutane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to an indolinone moiety. This compound belongs to the broader class of spirocyclic oxindoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Spiro[cyclobutane-1,3’-indolin]-2’-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound exhibits inhibitory properties against certain enzymes involved in cancer cell proliferation, such as EGFR and VEGFR-2 . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to the inhibition of their catalytic activity. Additionally, Spiro[cyclobutane-1,3’-indolin]-2’-one has been found to interact with proteins involved in cell signaling pathways, further modulating cellular responses.

Cellular Effects

The effects of Spiro[cyclobutane-1,3’-indolin]-2’-one on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis and necrosis in cancer cells, thereby inhibiting their proliferation . It influences cell signaling pathways, such as the EGFR and VEGFR-2 pathways, leading to altered gene expression and cellular metabolism. In normal cells, Spiro[cyclobutane-1,3’-indolin]-2’-one exhibits selective toxicity, sparing them from the adverse effects observed in cancer cells . This selective action makes it a promising candidate for targeted cancer therapy.

Molecular Mechanism

At the molecular level, Spiro[cyclobutane-1,3’-indolin]-2’-one exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as EGFR and VEGFR-2, inhibiting their activity and downstream signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, Spiro[cyclobutane-1,3’-indolin]-2’-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[cyclobutane-1,3’-indolin]-2’-one have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Spiro[cyclobutane-1,3’-indolin]-2’-one maintains its biological activity, consistently inducing apoptosis and inhibiting cell proliferation in cancer cells. Prolonged exposure to high concentrations may lead to some degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of Spiro[cyclobutane-1,3’-indolin]-2’-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

Spiro[cyclobutane-1,3’-indolin]-2’-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, Spiro[cyclobutane-1,3’-indolin]-2’-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. This distribution pattern is crucial for understanding its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of Spiro[cyclobutane-1,3’-indolin]-2’-one plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression and other nuclear processes. The localization of Spiro[cyclobutane-1,3’-indolin]-2’-one is directed by specific targeting signals and post-translational modifications, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclobutane-1,3’-indolin]-2’-one typically involves cycloaddition reactions, where an indole derivative reacts with a suitable cyclobutane precursor. One common method is the [3+2] cycloaddition reaction, which can be catalyzed by various Lewis acids or transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of spiro[cyclobutane-1,3’-indolin]-2’-one may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclobutane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, spiro[cyclobutane-1,3’-indolin]-2’-one serves as a valuable intermediate for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure imparts stability and rigidity, making it a promising candidate for drug development .

Medicine

In medicinal chemistry, spiro[cyclobutane-1,3’-indolin]-2’-one and its derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders. Their ability to interact with specific biological targets makes them attractive for drug discovery .

Industry

In the industrial sector, spiro[cyclobutane-1,3’-indolin]-2’-one is used in the development of advanced materials and chemical products. Its unique properties contribute to the creation of high-performance materials with specific functionalities .

Mechanism of Action

The mechanism of action of spiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indene-2,9’-pyrrolo[3’,4’:4,5]cyclopenta[1,2-b]indoles]
  • Spiro[indene-2,9’-pyrrolo[3’,4’:6,7]-cyclohepta[1,2-b:4,5-b’]diindole]
  • Spiropyrans

Uniqueness

Spiro[cyclobutane-1,3’-indolin]-2’-one stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties such as enhanced stability and rigidity. These properties make it particularly valuable in applications requiring high-performance materials and bioactive compounds .

Properties

IUPAC Name

spiro[1H-indole-3,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-11(6-3-7-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQBPEFJSDUTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 1.50 g (7.89 mmol) cyclobutanecarboxylic acid N-phenylhydrazide and 530 mg (12.6 mmol) calcium hydride were mixed thoroughly and heated to 230° C. The mixture was stirred for 30 min at 230° C. and then cooled to RT again. The reaction mixture was carefully mixed with a solution of 7 mL water and 16 mL methanol. It was stirred for 1 h until no more hydrogen was released. Then the pH was adjusted to 1 with concentrated hydrochloric acid solution and the mixture was stirred for 1 h at 100° C. Using 4M sodium hydroxide solution the pH was adjusted to 3 and stirred overnight at RT. The precipitated substance was suction filtered and washed with 10 mL water. The mother liquor was evaporated down i.vac. and the residue was purified by preparative HPLC. The product fractions were combined, evaporated down i.vac. and dried.
Name
cyclobutanecarboxylic acid N-phenylhydrazide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
530 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

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